methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate
Overview
Description
Methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate is a chemical compound used in scientific research for its unique properties. It is a member of the benzoate family and is commonly used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate is not well understood. However, it is believed to work by binding to specific proteins and altering their function. This can lead to changes in cellular processes and ultimately affect the physiological response.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate in lab experiments is its ability to act as a fluorescent probe. This can allow for the visualization of specific proteins and nucleic acids. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of the results.
Future Directions
There are many potential future directions for the use of methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate in scientific research. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's. Additionally, it may be used in the development of new fluorescent probes for the detection of other molecules. Further research is needed to fully understand the potential applications of this compound.
Scientific Research Applications
Methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate is commonly used in scientific research as a reagent in organic synthesis. It is also used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
properties
IUPAC Name |
methyl 2-chloro-5-[(3-nitrophenyl)sulfonylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O6S/c1-23-14(18)12-7-9(5-6-13(12)15)16-24(21,22)11-4-2-3-10(8-11)17(19)20/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVROCUDOHHQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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